![molecular formula C12H14N2 B034316 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 19979-46-5](/img/structure/B34316.png)

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,10-Tetrahydro-6H-azepino[1,2-a]benzimidazole represents a class of compounds known for their unique heterocyclic structure, which is of significant interest in the field of organic and medicinal chemistry due to their potential applications and distinctive chemical behaviors.

Synthesis Analysis

The synthesis of related compounds like 5-methyl-7, 8, 9, 10-tetrahydro-5H-azepino[1, 2-α]benzimidazol-7-one involves treating specific benzimidazolium iodide with 1, 1'-carbonyldiimidazole in the presence of triethylamine. Another approach for synthesizing azepino and azocino[1,2-a]benzimidazoles includes treatment of 1-nitrophenyl-2-azacycloalkanes via catalytic hydrogenation/acetylation or by reacting the generated acetamides with performic acid (Ohta et al., 1990); (Fahey & Aldabbagh, 2008).

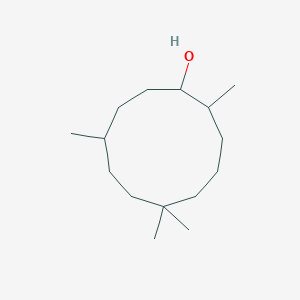

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed by X-ray crystallography, providing detailed insights into the spatial arrangement of atoms and the confirmation of their cyclic structures. The structural elucidation is crucial for understanding the compound's reactivity and properties (Ohta et al., 1990).

Chemical Reactions and Properties

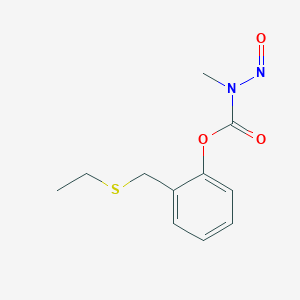

These compounds participate in various chemical reactions, highlighting their reactivity towards different reagents and conditions. For example, the reaction pathways and the synthesis of novel potential cytotoxins indicate the versatility of these compounds in organic synthesis (Fahey & Aldabbagh, 2008).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are determined through analytical techniques including spectroscopy and crystallography, which are essential for compound characterization and application development.

Chemical Properties Analysis

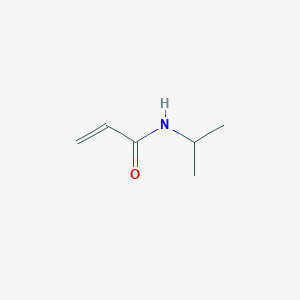

The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming derivatives, are explored through various chemical reactions and spectroscopic analyses. These properties are pivotal for the compound's applications in synthesis and pharmaceuticals.

Scientific Research Applications

Biological Activities and Therapeutic Potentials

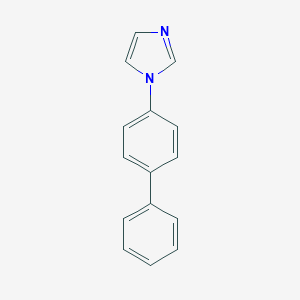

Azo Benzimidazole and Pharmaceutical Interest Azo compounds, including azo benzimidazoles, have drawn considerable attention due to their unique chemical properties and biological activities. These compounds, characterized by a conjugated chromophore azo (-N=N-) group fused with aromatic or heterocyclic rings, have shown wide applications in therapeutic areas such as antiulcer, anticancer, and anthelmintic activities. The review by Pakeeraiah et al. (2020) focuses on azo benzimidazole derivatives evaluated for their anticancer, antibacterial, antifungal, and antitubercular potencies, indicating their significance in developing molecules of pharmaceutical interest (Pakeeraiah, Mohanty, Eswar, & Raju, 2020).

Benzimidazole Fungicides and Mechanism of Action Benzimidazoles are crucial in agriculture and veterinary medicine, serving primarily as fungicides and anthelmintic drugs. Their mode of action has been extensively researched, revealing that bioactive benzimidazoles inhibit microtubule assembly by binding to the tubulin molecule. This understanding comes from studies aimed at elucidating the benzimidazole binding site's role in microtubule assembly, highlighting their significance in fungal cell biology and molecular genetics (Davidse, 1986).

Synthetic Utilities and Biological Applications The synthesis and application of benzimidazole derivatives, including their use in creating anticancer, antimicrobial, and CNS acting drugs, have been a subject of considerable research. These compounds' structural diversity allows for a broad range of biological activities, offering significant potential in medicinal chemistry for developing new therapeutic agents. Ibrahim (2011) provides a comprehensive review of synthetic methods and biological applications for benzimidazole derivatives, underscoring their importance in therapeutic innovation (Ibrahim, 2011).

Anticancer Potential of Benzimidazole Derivatives Recent research has emphasized the anticancer potential of benzimidazole hybrids, highlighting their ability to interfere with various cancer cell functions such as microtubule polymerization, cell cycle arrest, and apoptosis induction. The synthesis and design strategy for benzimidazole derivatives as anticancer agents were detailed by Akhtar et al. (2019), presenting a pathway for developing targeted benzimidazole derivatives with enhanced anticancer properties (Akhtar, Yar, Sharma, Khan, Ali, Haider, & Pathak, 2019).

Comprehensive Therapeutic Potential Benzimidazole compounds have been recognized for their diverse pharmacological properties, finding use in antimicrobial, antiviral, antiparasitic, and anticancer therapies among others. The comprehensive review by Babbar, Swikriti, & Arora (2020) discusses the therapeutic potential of benzimidazole derivatives, elaborating on the synthesis and role of these compounds in treating various diseases, thereby highlighting their significance in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name |

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h3-4,6-7H,1-2,5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTNNCRXHJPSCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3N2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)